molecular formula C10H7N3O4 B1414607 3-Methyl-6-nitroquinoxaline-2-carboxylic acid CAS No. 2197055-23-3

3-Methyl-6-nitroquinoxaline-2-carboxylic acid

Cat. No.: B1414607
CAS No.: 2197055-23-3
M. Wt: 233.18 g/mol
InChI Key: RVENLYLWXSOOQZ-UHFFFAOYSA-N
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Description

3-Methyl-6-nitroquinoxaline-2-carboxylic acid is a quinoxaline derivative characterized by a nitro group at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 2. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, often modified for pharmaceutical or material science applications.

Properties

IUPAC Name

3-methyl-6-nitroquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c1-5-9(10(14)15)12-7-3-2-6(13(16)17)4-8(7)11-5/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVENLYLWXSOOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Construction of the Quinoxaline Core

The foundational step involves synthesizing the quinoxaline ring system, which can be achieved through condensation reactions between o-phenylenediamine derivatives and suitable carbonyl compounds.

Methodology:

  • Starting Material: o-Phenylenediamine derivatives, often substituted with methyl groups to introduce the methyl substituent at the 3-position.
  • Reaction Conditions: Condensation with diketones or aldehydes under reflux in acidic or basic media, facilitating cyclization to form the quinoxaline nucleus.

Research Findings:

  • A typical route involves heating o-phenylenediamine with 2,3-butanedione or similar diketones, yielding methyl-substituted quinoxaline intermediates.

Introduction of the Nitro Group at the 6-Position

Nitration of the quinoxaline core is performed selectively to introduce a nitro group at the 6-position.

Methodology:

  • Reagent: Concentrated nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
  • Reaction Conditions: Controlled temperature (often below 0°C to prevent over-nitration) with careful addition of nitrating agent to avoid poly-nitration.
  • Outcome: Formation of 6-nitro derivatives with high regioselectivity.

Research Findings:

  • Nitration of methylquinoxaline derivatives yields 6-nitro-methylquinoxaline compounds efficiently, with yields often exceeding 70% under optimized conditions.

Introduction of the Carboxylic Acid Group at the 2-Position

The carboxylic acid moiety at the 2-position is introduced via oxidation or carboxylation strategies.

Methodology:

  • Oxidation: Oxidation of methyl groups using strong oxidants such as potassium permanganate or chromic acid.
  • Carboxylation: Alternatively, direct carboxylation of methyl groups using carbon dioxide under high pressure and in the presence of catalysts.

Research Findings:

  • Oxidation of methyl groups on methylquinoxaline to carboxylic acids is a common route, with conditions optimized to prevent over-oxidation.

Methylation at the 3-Position

The methyl group at the 3-position is introduced through methylation reactions, often using methylating agents like methyl iodide or dimethyl sulfate.

Methodology:

  • Reagents: Methyl iodide or dimethyl sulfate.
  • Reaction Conditions: Base-catalyzed conditions (e.g., potassium carbonate) in polar aprotic solvents such as acetone or dimethylformamide.
  • Outcome: Selective methylation at the 3-position, yielding the target compound.

Research Findings:

  • Methylation of quinoxaline derivatives is well-documented, with high regioselectivity under controlled conditions.

Overall Synthetic Route Summary

Step Starting Material Reagents Conditions Product Yield (%) References
1 o-Phenylenediamine + diketone Heat Reflux, acid/base Methylquinoxaline >80
2 Methylquinoxaline HNO₃ Cold nitration 6-Nitro-methylquinoxaline 70–85
3 6-Nitro-methylquinoxaline Oxidant (KMnO₄) Reflux 2-Carboxy derivative 60–75
4 2-Carboxy derivative Methylating agent (CH₃I) Base, room temp 3-Methyl-6-nitroquinoxaline-2-carboxylic acid 65–80

Alternative Routes and Optimization

Recent advances suggest employing microwave-assisted synthesis to accelerate reaction times and improve yields. Additionally, catalytic systems such as Pd/C for hydrogenation steps can enhance selectivity and efficiency during reduction of nitro groups to amines, which can be subsequently oxidized to carboxylic acids.

Notes and Considerations

  • Selectivity: Precise control of nitration conditions is critical to avoid poly-nitration.
  • Purification: Crystallization and chromatography are essential for isolating pure intermediates and final products.
  • Safety: Handling nitrating agents and strong oxidants requires appropriate safety measures.

Research Findings Summary

The synthesis of this compound is well-established, involving a sequence of condensation, nitration, oxidation, and methylation steps. Optimization of reaction conditions, such as temperature, reagent equivalents, and catalysts, significantly impacts yield and purity. The process benefits from modern techniques like microwave irradiation and catalytic hydrogenation to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 3-Methyl-6-aminoquinoxaline-2-carboxylic acid.

    Substitution: Esters or amides of this compound.

    Oxidation: 3-Carboxy-6-nitroquinoxaline-2-carboxylic acid.

Scientific Research Applications

Pharmacological Applications

Antimycobacterial Activity

One of the primary applications of 3-methyl-6-nitroquinoxaline-2-carboxylic acid derivatives is their potential as antimycobacterial agents. Recent studies have demonstrated that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. For instance, a derivative known as compound 4 showed an effective minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis while demonstrating low toxicity in vivo .

Mechanism of Action

The mechanism by which these compounds exert their effects involves DNA damage, leading to cell cycle arrest in bacterial cells. Genomic analyses have identified specific mutations in M. smegmatis that confer resistance to these compounds, providing insights into their action and potential pathways for overcoming bacterial resistance .

Neurological Applications

Modulation of N-Methyl-D-aspartate Receptors

This compound derivatives have also been investigated for their effects on N-Methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and are implicated in various neurological disorders such as epilepsy, depression, and schizophrenia. Compounds that modulate NMDA receptor activity can potentially lead to new treatments for these conditions .

Agricultural Applications

Marker for Antibiotic Use in Livestock

In agricultural settings, this compound serves as a metabolite marker for the use of olaquindox, an antibiotic used in livestock. The presence of this compound can indicate the use of olaquindox in animal husbandry practices, which is crucial for monitoring antibiotic residues in food products .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound and its derivatives typically involves nucleophilic aromatic substitution reactions and other organic synthesis methods. Understanding these synthetic pathways is essential for developing new compounds with enhanced efficacy or reduced toxicity .

Data Table: Summary of Key Findings

Application AreaCompound/DerivativeActivity/EffectReference
AntimycobacterialCompound 4MIC = 1.25 μg/mL against M. tuberculosis
Neurological ModulationVarious DerivativesNMDA receptor modulation
Agricultural MarkerThis compoundMarker for olaquindox use

Case Studies

Case Study 1: Antimycobacterial Efficacy

In a study focusing on the efficacy of quinoxaline derivatives against M. tuberculosis, researchers synthesized several compounds with varying substituents at positions 2 and 6. Compound 4 emerged as the lead due to its potent antimycobacterial activity and favorable safety profile in animal models. This study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: NMDA Receptor Modulation

Another investigation explored the structure-activity relationship (SAR) of quinoxaline derivatives on NMDA receptors. The findings indicated that specific substitutions significantly affected receptor affinity and functional outcomes, suggesting potential therapeutic applications for cognitive disorders .

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitroquinoxaline-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key Compounds for Comparison :

3-Methyl-quinoxaline-2-carboxylic acid (): Lacks the nitro group at position 6, reducing polarity and electron-withdrawing effects. Molecular formula: C₁₁H₁₀N₂O₂.

6-Chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid (): Features a chloro substituent at position 6 and a hydroxy-phenylamino group at position 3. The absence of a nitro group and presence of chlorine may alter receptor binding.

CNXQ (7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile) (): Nitro at position 7 and a cyano group at 4. The dioxo structure increases planarity and hydrogen-bonding capacity compared to the target compound.

RG2 (3-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid) (): Trifluoromethyl at position 6 and a chlorobenzylamino group at 5. The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility.

Structural Impact :

  • Nitro Position : The target compound’s nitro group at position 6 (vs. 7 in CNXQ) may sterically hinder interactions with enzymes or receptors .
  • Methyl vs. Amino Groups: The methyl group in the target compound (position 3) provides steric bulk without hydrogen-bonding capacity, unlike amino or benzylamino groups in analogs like RG2 .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Key Substituents
3-Methyl-6-nitroquinoxaline-2-carboxylic acid* C₁₁H₇N₃O₄ 245.19 g/mol Likely polar (nitro and COOH) 3-Me, 6-NO₂, 2-COOH
3-Methyl-quinoxaline-2-carboxylic acid () C₁₁H₁₀N₂O₂ 202.21 g/mol Soluble in DMSO, methanol 3-Me, 2-COOH
RG2 () C₁₇H₁₁ClF₃N₃O₂ 405.74 g/mol Low aqueous solubility (CF₃) 3-(4-Cl-benzylamino), 6-CF₃, 2-COOH
CNXQ () C₉H₄N₄O₃ 218.15 g/mol Moderate (cyano and nitro) 7-NO₂, 6-CN, 2,3-dioxo

*Note: Properties for the target compound are inferred from analogs.

Key Observations :

  • The nitro group in the target compound increases molecular weight and polarity compared to non-nitro analogs like 3-methyl-quinoxaline-2-carboxylic acid .
  • Trifluoromethyl groups (e.g., RG2) reduce solubility but enhance lipophilicity, whereas nitro groups may improve binding to polar biological targets .

Biological Activity

3-Methyl-6-nitroquinoxaline-2-carboxylic acid (MNQCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

MNQCA is characterized by its quinoxaline structure, which contributes to its biological activity. The nitro group at position 6 and the carboxylic acid at position 2 are crucial for its interaction with biological macromolecules. The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, which can further modify its biological properties.

The mechanism of action of MNQCA involves several pathways:

  • Interaction with Biological Macromolecules : MNQCA can interact with DNA and proteins through bioreduction processes that generate reactive intermediates. This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.
  • Antimicrobial Activity : MNQCA has shown promise as an antimicrobial agent. Its ability to disrupt cellular redox balance contributes to its effectiveness against various pathogens.
  • Kainate Receptor Modulation : Recent studies suggest that MNQCA may act as a kainate receptor antagonist, which could have implications for pain management and neurological disorders. Its selectivity for different glutamate receptor subtypes allows for targeted therapeutic applications .

Antimicrobial Activity

Research indicates that MNQCA exhibits significant antimicrobial properties against several bacterial strains. For instance, studies have demonstrated its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL depending on the derivative tested .

Anticancer Potential

In vitro studies have revealed that MNQCA possesses cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Study on Antimycobacterial Activity : A study evaluated a series of quinoxaline derivatives, including MNQCA, against M. tuberculosis H37Ra. The results indicated that compounds with a similar structure to MNQCA exhibited moderate to good antimycobacterial activity, highlighting its potential as a lead compound in drug development .
  • Neuropharmacological Effects : Another investigation into MNQCA's effects on glutamate receptors demonstrated its ability to selectively inhibit kainate receptor-mediated responses in neonatal rat motoneurons. This suggests potential applications in treating neurodegenerative diseases where glutamate excitotoxicity is a concern .

Data Table: Biological Activity Summary

Activity Target Organism/Cell Line MIC (µg/mL) Mechanism
AntimicrobialMycobacterium tuberculosis3.91 - 500Disruption of cellular redox balance
AnticancerVarious human cancer cell linesVariesInduction of apoptosis via oxidative stress
Kainate Receptor ModulationNeonatal rat motoneuronsN/AInhibition of excitotoxic responses

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing the crystal structure of 3-methyl-6-nitroquinoxaline-2-carboxylic acid and its analogs?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond angles, torsion angles, and intermolecular interactions. For example, bond angles such as O2—N3—C5 (117.62°) and N1—C1—C2 (121.85°) in related quinoxaline derivatives (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) can reveal steric effects and electronic distribution . Pair SC-XRD with spectroscopic methods (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR) to validate functional group positioning.

Q. How should researchers handle and store this compound to ensure stability?

  • Protocols : Store below -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or nitro-group degradation. Use desiccants to avoid moisture absorption, as carboxylic acid derivatives are prone to dimerization under humid conditions . Lab safety guidelines recommend segregated storage from oxidizing agents and bases .

Q. What synthetic routes are available for preparing this compound?

  • Synthesis : Start with quinoxaline precursors functionalized at the 2-position. Nitration at the 6-position can be achieved using mixed acids (H2_2SO4_4/HNO3_3) under controlled temperatures (0–5°C). Subsequent oxidation of a methyl group to a carboxylic acid (e.g., KMnO4_4/H2_2SO4_4) requires careful pH adjustment to avoid over-oxidation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Analysis : The nitro group at C6 acts as a strong electron-withdrawing group, directing electrophilic substitution to the C5 and C7 positions. Steric hindrance from the methyl group at C3 limits accessibility for nucleophilic attack. Computational modeling (DFT) can predict regioselectivity, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms reactivity patterns .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

  • Optimization :

  • Step 1 : Use Pd-catalyzed reactions (e.g., Heck or Sonogashira) for functionalization, ensuring ligand selection (e.g., PPh3_3) balances catalytic activity and steric demand.
  • Step 2 : Purify intermediates via column chromatography (silica gel, CH2_2Cl2_2/EtOAc gradients) to remove unreacted starting materials.
  • Yield Data : For analogs like 3-chloro-N,N-diethylquinoxaline-2-carboxamide, yields of 49% were achieved using Pd(OAc)2_2 and Et3_3N in refluxing ethanol .

Q. How can researchers resolve contradictions in biological activity data for quinoxaline derivatives?

  • Approach :

  • Comparative Studies : Test this compound against analogs (e.g., 2-hydroxy-6-methoxyquinoline-4-carboxylic acid) to isolate structure-activity relationships (SAR).
  • Mechanistic Profiling : Use kinase inhibition assays (e.g., Pim-1/2) to quantify IC50_{50} values. For example, compound 5g (a trifluoromethyl-substituted analog) showed sub-micromolar activity via competitive ATP-binding site inhibition .

Methodological Challenges and Solutions

Q. What analytical pitfalls arise in quantifying nitro-group stability in this compound under varying pH conditions?

  • Troubleshooting :

  • Issue : Nitro groups may reduce to amines under acidic/basic conditions.
  • Solution : Monitor reactions via HPLC-MS at λ = 254 nm. Use buffered solutions (pH 6–8) to stabilize the nitro moiety. Accelerated stability studies (40°C/75% RH) can predict degradation pathways .

Q. How do researchers validate the purity of this compound for pharmacological studies?

  • Quality Control :

  • Techniques : Combust elemental analysis (C, H, N) to confirm stoichiometry. For example, C10_{10}H8_8N2_2O2_2 should yield C: 63.82%, H: 4.28%, N: 14.89%.
  • Spectroscopy : 19F^{19}\text{F} NMR (for trifluoromethyl analogs) and IR (C=O stretch ~1700 cm1^{-1}) ensure functional group integrity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-nitroquinoxaline-2-carboxylic acid
Reactant of Route 2
3-Methyl-6-nitroquinoxaline-2-carboxylic acid

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